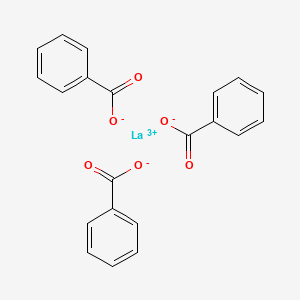![molecular formula C8H12N2O3 B13816841 1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol](/img/structure/B13816841.png)
1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol is a chemical compound with the molecular formula C8H12N2O2. It is also known as 2,5-Pyrazinediethanol. This compound is characterized by the presence of a pyrazine ring substituted with hydroxyethyl and ethanediol groups. It is a solid substance with a molecular weight of 168.1931 g/mol .
Métodos De Preparación
The synthesis of 1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol can be achieved through various synthetic routes. One common method involves the reaction of pyrazine derivatives with ethylene oxide under controlled conditions. The reaction typically requires a catalyst such as sodium ethoxide and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process .
Análisis De Reacciones Químicas
1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazine carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield pyrazine alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties, such as luminescence and catalytic activity .
In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol can be compared with other similar compounds, such as:
2,5-Bis(2-hydroxyethyl)pyrazine: This compound has two hydroxyethyl groups attached to the pyrazine ring, similar to this compound.
2-(5-(2-Hydroxyethyl)pyrazin-2-yl)ethanol: This compound has a similar structure but with a different substitution pattern on the pyrazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
Propiedades
Fórmula molecular |
C8H12N2O3 |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
1-[5-(2-hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C8H12N2O3/c11-2-1-6-3-10-7(4-9-6)8(13)5-12/h3-4,8,11-13H,1-2,5H2 |
Clave InChI |
UHLOTLAGSJOGNS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=N1)C(CO)O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane](/img/structure/B13816808.png)





![[(1R,2S,3R,5R,6R,8R,12S)-12-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate](/img/structure/B13816830.png)


